molecular formula C15H11FO2 B1276518 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 7397-22-0

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B1276518
CAS No.: 7397-22-0
M. Wt: 242.24 g/mol
InChI Key: APSLSSPGSTXOJC-XCVCLJGOSA-N
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Description

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a hydroxyl group on the other. It is known for its potential biological activities and is used in various scientific research applications.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSLSSPGSTXOJC-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418795
Record name (2E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7397-22-0
Record name (2E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Claisen-Schmidt Condensation

Reagents :

  • 4-Fluoroacetophenone
  • 4-Hydroxybenzaldehyde
  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
  • Ethanol (EtOH) or methanol (MeOH)

Procedure :

  • Dissolve 4-fluoroacetophenone (1.0 equiv) and 4-hydroxybenzaldehyde (1.1 equiv) in ethanol.
  • Add aqueous NaOH (20–40% w/v) dropwise at 0–20°C with stirring.
  • Reflux for 6–18 hours.
  • Quench with ice water, acidify with dilute HCl, and collect precipitate.
  • Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield 81–88%
Reaction Time 12–18 hours
Temperature 0–20°C (initial), reflux
Purification Recrystallization (EtOH)

Mechanistic Insights :
The base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Dehydration yields the α,β-unsaturated ketone.

Characterization :

  • Melting Point : 179–181°C.
  • 1H NMR (CDCl3): δ 7.70 (d, J = 15 Hz, 1H, CH=), 7.61–7.56 (m, 4H, aromatic), 6.89 (d, J = 8 Hz, 2H, aromatic-OH).
  • IR (KBr): 1659 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 3330 cm⁻¹ (O–H).

Acid-Catalyzed Aldol Condensation Using SOCl₂/EtOH

Reagents :

  • 4-Fluoroacetophenone
  • 4-Hydroxybenzaldehyde
  • Thionyl chloride (SOCl₂)
  • Absolute ethanol

Procedure :

  • Mix 4-fluoroacetophenone and 4-hydroxybenzaldehyde in ethanol.
  • Add SOCl₂ (0.05–0.1 equiv) dropwise at 0°C.
  • Stir at room temperature for 2–6 hours.
  • Quench with water, extract with ethyl acetate, and evaporate solvent.
  • Purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield 82–86%
Reaction Time 2–6 hours
Catalyst In situ HCl (from SOCl₂/EtOH)

Advantages :

  • Faster reaction than base-catalyzed methods.
  • Avoids strong bases, preserving acid-sensitive functional groups.

Characterization :

  • 13C NMR (CDCl3): δ 188.36 (C=O), 161.57 (C–F), 144.62 (C=C).
  • HPLC Purity : >97%.

Microwave-Assisted Synthesis

Reagents :

  • 4-Fluoroacetophenone
  • 4-Hydroxybenzaldehyde
  • KOH or NaOH
  • Ethanol

Procedure :

  • Mix reagents in ethanol (1:1.1 molar ratio).
  • Irradiate in a microwave reactor at 80–100°C for 10–30 minutes.
  • Workup as per base-catalyzed method.

Key Data :

Parameter Value Source
Yield 85–90%
Reaction Time 10–30 minutes
Energy Input 300–500 W

Benefits :

  • 90% reduction in reaction time.
  • Enhanced selectivity due to uniform heating.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Base-Catalyzed 81–88 12–18 hr Low Industrial
Acid-Catalyzed 82–86 2–6 hr Medium Lab-scale
Microwave-Assisted 85–90 10–30 min High Pilot-scale

Critical Challenges and Solutions

  • Byproduct Formation :

    • Dehydration side products (e.g., dienones) occur at high temperatures.
    • Mitigation : Use low-temperature stepwise addition of base.
  • Stereoselectivity :

    • Chalcones form exclusively E-isomers due to conjugation stabilization.
  • Purification :

    • Column chromatography (hexane/EtOAc, 3:1) resolves trace impurities.

Industrial-Scale Considerations

  • Solvent Recovery : Ethanol is recycled via distillation (>90% efficiency).
  • Catalyst Reuse : NaOH can be neutralized and reprecipitated.

Biological Activity

1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Chalcones

Chalcones are a class of aromatic ketones characterized by the presence of two phenyl rings and a conjugated double bond. They are known for various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The specific structure of this compound enhances its reactivity and biological efficacy due to the presence of both a fluorine atom and a hydroxyl group.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. In studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Enterococcus faecalis2 µg/mL
Salmonella enterica4 µg/mL

The compound's antibacterial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis .

Antifungal Activity

In addition to antibacterial properties, this chalcone has also demonstrated antifungal activity. Studies report that it can inhibit the growth of pathogenic fungi, which is crucial for developing new antifungal agents.

Fungal Strain MIC
Candida albicans0.5 µg/mL
Aspergillus niger1 µg/mL

The antifungal action may be attributed to the compound's ability to disrupt fungal cell wall integrity and interfere with metabolic processes .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, contributing to its therapeutic effects in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Activation of caspases
  • Modulation of signaling pathways such as PI3K/Akt
  • Inhibition of cell proliferation

In vitro studies demonstrated that concentrations as low as 10 µM could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of this compound is influenced by its structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Hydroxyl Group : The hydroxyl group contributes to hydrogen bonding interactions with target proteins, enhancing the compound's binding affinity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this chalcone in various biological contexts:

  • Cancer Cell Lines : A study assessed the effects on MCF-7 cells, revealing a dose-dependent reduction in viability with significant apoptosis induction at higher concentrations.
  • Bacterial Infections : Clinical isolates from patients with resistant infections were tested against this compound, showing promising results in overcoming resistance mechanisms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant and Antimicrobial Activity

Research has shown that 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Additionally, it has shown antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

2. Anti-Cancer Properties

The compound has been investigated for its anti-cancer effects, particularly in inhibiting the proliferation of cancer cells. In vitro studies indicated that it can induce apoptosis in certain cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment . For instance, a study on breast cancer cells highlighted its role in disrupting cell cycle progression and promoting programmed cell death.

3. Cosmetic Applications

Due to its antioxidant properties, this compound is being explored in cosmetic formulations aimed at skin protection and anti-aging. Its ability to neutralize free radicals makes it an attractive ingredient for products designed to combat skin damage caused by UV radiation and pollution .

Materials Science Applications

1. Polymer Chemistry

The compound has been utilized in the synthesis of novel polymeric materials due to its reactive functional groups. Research indicates that incorporating this chalcone into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

2. Photonic Applications

Recent studies have explored the use of this compound in photonic devices. The compound's unique optical properties make it suitable for applications in light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs), where it can improve efficiency and color purity .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntioxidant and AntimicrobialEffective free radical scavenger; antimicrobial activity against bacterial strains
Anti-CancerInduces apoptosis in breast cancer cell lines
CosmeticsSkin protection and anti-agingNeutralizes free radicals; enhances formulation efficacy
Materials SciencePolymer synthesisImproves mechanical properties and thermal stability
Photonic applicationsEnhances efficiency in LEDs and OLEDs

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation. A standard procedure involves reacting 4-fluorobenzaldehyde with 4-hydroxyacetophenone in ethanol using KOH (0.03 mol) as a base at 0–50°C for 2–3 hours . Solvent choice (e.g., ethanol vs. methanol) and temperature control are critical: lower temperatures (<50°C) minimize side reactions like polymerization, while higher base concentrations improve enolate formation. Yields typically range from 70–85%, with purity confirmed via TLC and recrystallization in ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Look for α,β-unsaturated ketone signals: the enone proton (δ 7.8–8.2 ppm, doublet) and carbonyl carbon (δ 190–200 ppm). Aromatic protons from 4-fluorophenyl (δ 7.1–7.3 ppm) and 4-hydroxyphenyl (δ 6.7–6.9 ppm) groups should also be resolved .
  • FT-IR : Strong C=O stretch near 1650 cm⁻¹ and O–H (phenolic) stretch at 3200–3400 cm⁻¹ .
  • UV-Vis : Conjugated π-system absorption at 300–350 nm .

Q. What purification methods are recommended to isolate this compound, and how does substituent polarity affect chromatographic separation?

Column chromatography using silica gel and ethyl acetate/hexane (3:7 ratio) effectively separates the product from unreacted aldehydes or ketones. The phenolic -OH group increases polarity, requiring higher ethyl acetate proportions for elution compared to non-hydroxylated analogs .

Q. How can researchers confirm the E-configuration of the α,β-unsaturated ketone moiety?

The E-configuration is confirmed via ¹H NMR coupling constants (J = 15–16 Hz for trans-vinylic protons) and X-ray crystallography. For example, XRD data for analogous chalcones show dihedral angles >150° between aryl rings, consistent with trans geometry .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is light-sensitive due to the enone system. Store in amber vials at 4°C under inert atmosphere. Phenolic -OH may oxidize over time; periodic FT-IR or TLC monitoring is advised .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can refinement software address these issues?

Challenges include twinned crystals and weak diffraction due to flexible substituents. SHELXL refinement (via Olex2 or similar) with multi-scan absorption corrections (SADABS) improves data quality. For example, a monoclinic P21/c space group was resolved with R1 = 0.051 using 3057 reflections . Hydrogen bonding networks can be analyzed using Mercury software to identify stabilizing interactions (e.g., O–H···O=C) .

Q. How does the substitution pattern on aromatic rings influence antioxidant activity, and what SAR models are supported by experimental data?

The 4-hydroxyphenyl group enhances radical scavenging via H-atom donation (DPPH assay IC₅₀ ≈ 12 µM). Adjacent meta/para -OH groups (e.g., 3,4-dihydroxy analogs) increase activity by stabilizing phenoxyl radicals. In contrast, methoxy substituents reduce potency due to electron-donating effects .

Q. How can computational methods like DFT predict electronic properties and reactivity?

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.
  • Electrostatic potential maps : Negative charge localized on carbonyl O and phenolic -OH, guiding electrophilic attack sites .
  • NLO properties : High hyperpolarizability (β ≈ 1.2×10⁻³⁰ esu) suggests potential in optoelectronics .

Q. What strategies resolve discrepancies between NMR chemical shifts and XRD-derived bond lengths?

Discrepancies often arise from solution vs. solid-state conformations. For example, XRD shows shorter C=O bonds (1.22 Å) than DFT-optimized gas-phase structures (1.26 Å) due to crystal packing forces. Use CP-MAS NMR to correlate solid-state and solution data .

Q. How do hydrogen bonding networks affect solid-state packing, and what insights does graph set analysis provide?

Graph set analysis (Etter’s notation) identifies R₂²(8) motifs from O–H···O=C interactions, stabilizing layered structures. These networks influence solubility and melting behavior, critical for co-crystal design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.